molecular formula C13H19FN4O2 B10775410 ROCK inhibitor 3

ROCK inhibitor 3

Cat. No.: B10775410
M. Wt: 282.31 g/mol
InChI Key: IMZIJLMIOSQRGE-UHFFFAOYSA-N
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Description

ROCK inhibitor 3 is a synthetic organic compound that selectively inhibits the activity of Rho-associated protein kinases 1 and 2 (ROCK1 and ROCK2). These kinases are involved in various cellular processes, including the regulation of the actin cytoskeleton, cell migration, proliferation, and apoptosis. ROCK inhibitors have gained significant attention in scientific research due to their potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROCK inhibitor 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This step often involves reactions such as halogenation, alkylation, and acylation.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Implementing large-scale purification techniques such as continuous chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ROCK inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace substituents on the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity and selectivity.

Scientific Research Applications

ROCK inhibitor 3 has a wide range of scientific research applications, including:

Mechanism of Action

ROCK inhibitor 3 exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. These kinases are activated by the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton. The inhibition of ROCK1 and ROCK2 leads to:

Comparison with Similar Compounds

ROCK inhibitor 3 is compared with other ROCK inhibitors such as:

    Fasudil: A well-known ROCK inhibitor used in the treatment of cerebral vasospasm and cardiovascular diseases.

    Y-27632: Another commonly used ROCK inhibitor in cell biology research.

    Netarsudil: A newer ROCK inhibitor used in the treatment of glaucoma.

These comparisons highlight the unique properties of this compound, including its selectivity, potency, and potential therapeutic applications.

Properties

Molecular Formula

C13H19FN4O2

Molecular Weight

282.31 g/mol

IUPAC Name

6-[(4-aminocyclohexyl)amino]-5-fluoro-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C13H19FN4O2/c1-20-13-9(11(16)19)6-10(14)12(18-13)17-8-4-2-7(15)3-5-8/h6-8H,2-5,15H2,1H3,(H2,16,19)(H,17,18)

InChI Key

IMZIJLMIOSQRGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)N)F)NC2CCC(CC2)N

Origin of Product

United States

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